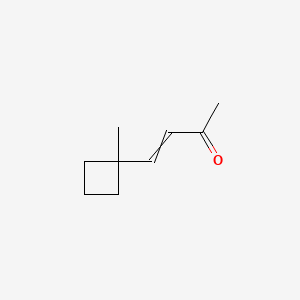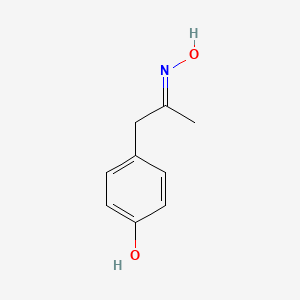![molecular formula C8H14O2S B13807844 3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester](/img/structure/B13807844.png)
3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester is an organic compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . It is also known as 3-(tert-Butylthio)acrylic acid methyl ester. This compound is characterized by the presence of a propenoic acid methyl ester group and a tert-butylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester typically involves the reaction of tert-butylthiol with methyl acrylate under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic addition of the thiol group to the double bond of the acrylate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved may include nucleophilic addition or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: Similar in structure but lacks the tert-butylthio group.
Ethyl acrylate: Similar ester group but with an ethyl substituent instead of methyl.
tert-Butylthioacetic acid: Contains the tert-butylthio group but with an acetic acid moiety.
Uniqueness
3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester is unique due to the presence of both the propenoic acid methyl ester group and the tert-butylthio substituent
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
methyl 3-tert-butylsulfanylprop-2-enoate |
InChI |
InChI=1S/C8H14O2S/c1-8(2,3)11-6-5-7(9)10-4/h5-6H,1-4H3 |
InChI Key |
ZXGWAWBFPNWHRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



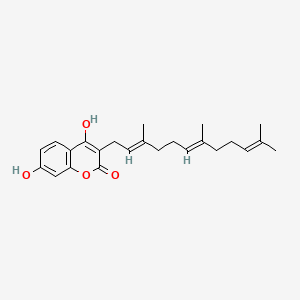

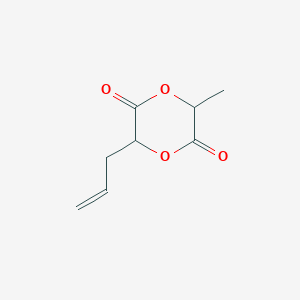
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)

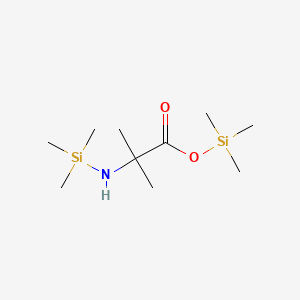
![8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate](/img/structure/B13807803.png)

![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
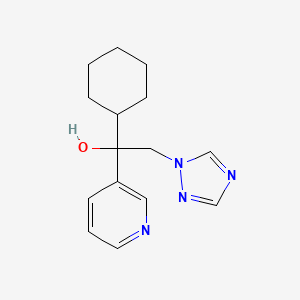
![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)
